molecular formula C13H18O B2755454 4,4-Dimethyl-1-phenylpentan-3-one CAS No. 5195-24-4

4,4-Dimethyl-1-phenylpentan-3-one

Cat. No.: B2755454
CAS No.: 5195-24-4
M. Wt: 190.286
InChI Key: ABLXCWZAGVGYGN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenylpentan-3-one is an organic compound with the molecular formula C13H18O. It is a ketone characterized by a phenyl group attached to a pentanone backbone with two methyl groups at the fourth carbon position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1-phenylpentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4,4-dimethylpentan-2-one with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-phenylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-1-phenylpentan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The phenyl group can undergo electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-1-phenylpentan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in synthetic chemistry and industrial applications .

Biological Activity

4,4-Dimethyl-1-phenylpentan-3-one (also known as 4,4-DMP) is a ketone compound with significant biological activity and various applications in chemical synthesis and medicine. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H18O
  • Molecular Weight : 194.29 g/mol
  • CAS Number : 5195-24-4

The compound features a phenyl group attached to a pentanone chain, which influences its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This action prevents substrate binding and catalysis, thereby influencing metabolic pathways.
  • Receptor Modulation : It may interact with various receptors in the body, potentially modulating their activity and leading to physiological effects such as changes in neurotransmitter release.

Antifungal Properties

Recent studies have highlighted the compound's potential as a fungicide. Specifically, derivatives of this compound have shown efficacy against various fungal pathogens by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for controlling fungal diseases in agricultural settings.

Neuropharmacological Effects

Research indicates that this compound may influence dopamine release in the brain. This suggests potential applications in treating neurological disorders where dopamine dysregulation is a factor. Further studies are required to elucidate the specific mechanisms involved.

Study on Antifungal Activity

A study evaluated the antifungal efficacy of this compound against common agricultural pathogens. The results indicated that the compound effectively inhibited fungal growth at concentrations as low as 10 µg/mL. The mechanism was attributed to its action on ergosterol biosynthesis pathways.

Concentration (µg/mL)Fungal Growth Inhibition (%)
00
1070
5085
10095

Neuropharmacological Study

In a neuropharmacological assessment using rat brain slices, it was found that this compound significantly increased dopamine release. The IC50 value for this effect was determined to be approximately 50 nM.

CompoundIC50 (nM)
This compound50
Control-

Properties

IUPAC Name

4,4-dimethyl-1-phenylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLXCWZAGVGYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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